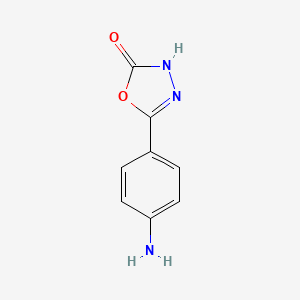

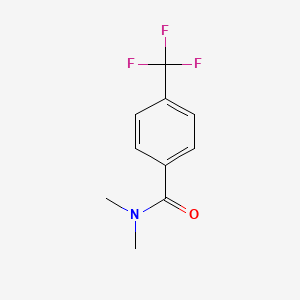

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol derivatives often involves the cyclization of hydrazides and carboxylic acids or their derivatives. For instance, 2-(4-aminophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole and its analogs can be synthesized from p-nitrobenzoic acid and methyl salicylate, with catalytic hydrogenation over Pd/C catalysts enhancing the yields significantly, reaching up to 98.4% (Li Shi-feng, 2007). Another method involves the electrochemical oxidation of semicarbazone at a platinum electrode to yield 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazoles, a process carried out in acetonitrile using lithium perchlorate as a supporting electrolyte (Sanjeev Kumar, 2012).

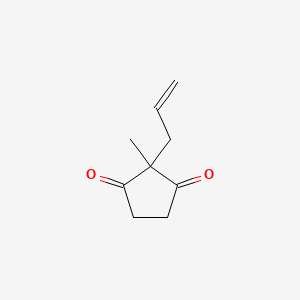

Molecular Structure Analysis

The molecular structure of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which imparts significant chemical stability and reactivity to the compound. Conformational studies of related compounds, such as dimethyl 5-(5-phenyl-2- thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate, reveal multiple minimum energy structures on the electronic potential energy surface, indicating a level of structural flexibility (G. Roman et al., 2007).

Chemical Reactions and Properties

1,3,4-Oxadiazoles, including 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol, undergo various chemical reactions, contributing to their wide applicability. For example, Schiff base compounds derived from similar oxadiazoles exhibit enol-keto tautomeric and positive solvatochromism, dependent on the substitution, solvent nature, and environmental conditions (A. Kakanejadifard et al., 2013).

Physical Properties Analysis

The physical properties of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol derivatives are influenced by their molecular structure. The introduction of various substituents can modify properties such as solubility, melting point, and stability. For instance, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives reveals that thermal ring transformations can lead to new ring structures, affecting the compound's physical properties (R. Milcent et al., 1989).

Chemical Properties Analysis

The chemical properties of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol are characterized by its reactivity towards various chemical reagents and conditions. Novel synthesis methods, such as the Ugi-4CR/aza-Wittig sequence, allow for the efficient creation of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the compound's versatility in chemical synthesis (A. Ramazani, A. Rezaei, 2010).

Wissenschaftliche Forschungsanwendungen

-

Field Effect Transistor (FET) Applications

- Summary : Tetra (4-Aminophenyl) Porphyrin functionalized reduced graphene oxide (rGO) has been used to improve the electronic performances of rGO-based Field Effect Transistors (rGO-FET). This has been exploited to realize ultrasensitive biochemical and clinical assays .

- Methods : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .

- Results : A TAP-caused game relationship is established by deliberating about the results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment .

-

- Summary : A series of europium complexes based on three aminophenyl based polyfluorinated β-diketonates have been synthesized. These complexes have demonstrated a dramatic red-shift in the excitation maximum to the visible region with an impressive quantum yield .

- Methods : The synthesis, characterization, and photophysical properties of these complexes were studied .

- Results : The triphenylamine based polyfluorinated Eu 3+ – β -diketonate complexes dramatically red-shifted the excitation maximum to the visible region ( λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu 3+ –aminophenyl- β -diketonate complexes ( λex, max = 370 nm) .

-

Optoelectronic Processes in Covalent Organic Frameworks

- Summary : Covalent organic frameworks (COFs) are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries. They have numerous different functionalities and potential applications. A β-ketoenamine-based COF (made from (1,4-phenylene)bis(3-hydroxyprop-2-en-1-one) and 1,3,5-tris-(4-aminophenyl) triazine) known for its chemical stability was found to be applicable for HCl vapor detection .

- Methods : The sensing mechanism is based on the rapid change of UV-Vis absorption by protonation of the triazine ring .

- Results : This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

-

Nonlinear Optical Properties of Graphene Oxide Functionalized with Tetra-amino Porphyrin

- Summary : The synthesis of a porphyrin–graphene oxide hybrid (GO–TAP) was carried out by covalently functionalizing graphene oxide (GO) with 5,10,15,20 mesotetra (4-aminophenyl) porphyrin (TAP) through an amide linkage .

- Methods : The GO–TAP hybrid has been characterized by Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, and UV–visible spectroscopy .

- Results : The functionalization of GO with TAP significantly improved its solubility and dispersion stability in organic solvents. We observed improved nonlinear optical and optical limiting properties for the hybrid compared to both graphene oxide and porphyrin .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEUOVMKEQAHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299454 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol | |

CAS RN |

113118-47-1 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)